4-Hydroxytryptamine
Overview
Description
4-Hydroxytryptamine, also known as Serotonin or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter . It is a member of the class of tryptamines that is tryptamine in which the indole ring has been substituted by a hydroxy group at position 4 . It plays a crucial role in various physiological functions, including mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Synthesis Analysis
The synthesis of 5-hydroxytryptamine involves a two-step fermentation process. The first step involves the production of 5HTP using a recombinant strain with a semi-rationally engineered aromatic amino acid hydroxylase. In the subsequent step of 5HTP bioconversion, serotonin is produced using a recombinant strain harboring a tryptophan decarboxylase .Molecular Structure Analysis
The molecular formula of 4-Hydroxytryptamine is C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .Chemical Reactions Analysis
The irreversible activation of O2 is the initial step in the mechanism of 4-Hydroxytryptamine and utilizes two electrons from BH4 to form a high-valent Fe(IV)O (ferryl) hydroxylating intermediate and 4a-hydroxypterin (4a-HOPH3) .Physical And Chemical Properties Analysis
4-Hydroxytryptamine has a molecular formula of C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .Scientific Research Applications
Neurotransmitter and Immunomodulator Roles
4-Hydroxytryptamine, also known as serotonin, plays a significant role as a neurotransmitter and an immunomodulator. It is involved in stimulating the release of inflammatory cytokines and regulating the function of dendritic cells and monocytes. This has implications in various physiological and pathophysiological processes, including asthma and atopy, as indicated by the association between the 5-hydroxytryptamine receptor 4 (HTR4) gene and these conditions (Tae-Hoon Kim et al., 2011).
Serotonin Syndrome and Toxicity
Serotonin is also central to the development of Serotonin Syndrome, a condition arising from serotonin toxicity. This syndrome is important in both human and veterinary medicine, emphasizing the need for understanding serotonin's physiological roles and its involvement in various disorders, such as mood disorders, migraine, and irritable bowel syndrome (IBS) (L. Mohammad-Zadeh, L. Moses, & S. Gwaltney-Brant, 2008).
Influence on Gastrointestinal and Cardiovascular Systems
Serotonin's impact on gastrointestinal motility and cardiovascular tone is notable. It modulates gut movement, playing a role in conditions like IBS, and influences vascular tone, which has implications in hypertension and heart disease. This makes it a target for drug development aimed at treating these conditions (M. Modica et al., 2010).
Neuropharmacological Research
In neuropharmacology, serotonin is explored for its effects on emotional, motoric, and cognitive functions. Its role as a neurotransmitter and the impact of its manipulation in animal models offer insights into human neurological and psychiatric disorders (P. Bruni et al., 2018).
Psychiatric Disorders and Psychedelic Research
Recent research has shown promise in using 5-Hydroxytryptamine 2A (5-HT2A) receptor agonists, such as psilocybin, for treating serious psychiatric disorders like depression and addiction. This resurgence of interest in psychedelic psychiatry highlights the potential therapeutic applications of serotonin-related compounds (D. Nutt, D. Erritzoe, & R. Carhart-Harris, 2020).
Future Directions
Recent findings on the role of 5-HTR1E in neuroprotection and diseases such as cancer have excited many researchers to explore this receptor in detail . A better understanding of the evolving role of serotonin 5-HT2A-mediated pathophysiological mechanisms of CKD may be a helpful tool to identify new therapeutic targets .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIRTWDHOWAQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205607 | |
Record name | 4-Hydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytryptamine | |
CAS RN |
570-14-9 | |
Record name | 3-(2-Aminoethyl)-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1H-indol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0D1701D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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